molecular formula C10H11NO4 B1469778 Methyl 2,4-dimethyl-3-nitrobenzoate CAS No. 24805-54-7

Methyl 2,4-dimethyl-3-nitrobenzoate

Cat. No. B1469778
Key on ui cas rn: 24805-54-7
M. Wt: 209.2 g/mol
InChI Key: YSUYMIMLCZOBJX-UHFFFAOYSA-N
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Patent
US08642768B2

Procedure details

To a solution of methyl 2,4-dimethyl-3-nitro-benzoate (37 g, 176.9 mmol) in methanol (370 mL), 10% palladium on carbon 50% wet (5.6 g) is added. The reaction is bubbled with hydrogen and placed under a hydrogen atmosphere for 6 days. The mixture is filtered through diatomaceous earth and the filtrate is evaporated to dryness. The resulting residue is purified by flash chromatography (silica gel), eluting with 20% ethyl acetate in hexanes to afford the title compound as a yellow oil (20.5 g, 65%). Mass spectrum (m/z): 180.1 (M+1). 1H NMR (300.16 MHz, DMSO-d6): δ 6.89 (s, 2H), 4.78 (s, 2H), 3.76 (s, 3H), 2.23 (s, 3H), 2.12 (s, 3H).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[C:10]([CH3:15])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]>CO.[Pd]>[NH2:12][C:11]1[C:2]([CH3:1])=[C:3]([CH:8]=[CH:9][C:10]=1[CH3:15])[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC(=C1[N+](=O)[O-])C
Name
Quantity
370 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is bubbled with hydrogen
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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